
2-Amino-5-methoxypyridine
Overview
Description
2-Amino-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the second position and a methoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxypyridine can be achieved through several methods. One common approach involves the protective reaction of 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This intermediate is then methoxylated using sodium methylate to produce 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Subsequent deprotection with hydroxylamine hydrochloride yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation yields methoxy derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-5-methoxypyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.
Case Study:
A study highlighted the synthesis of novel compounds targeting neurodegenerative diseases using this compound as a precursor. The derivatives showed promising results in inhibiting specific enzyme activities related to these diseases, demonstrating the compound's potential in drug development.
Agricultural Chemicals
Agrochemical Formulation:
This compound plays a crucial role in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. It contributes to improved crop protection by acting on specific biochemical pathways in pests.
Data Table: Agrochemical Applications
Agrochemical Type | Specific Use | Efficacy Improvement |
---|---|---|
Herbicides | Targeting broadleaf weeds | 20% increase in effectiveness |
Insecticides | Systemic action against aphids | 30% reduction in pest population |
Material Science
Advanced Materials:
Research has explored the use of this compound in creating advanced materials such as polymers and coatings. Its unique chemical properties facilitate the development of materials with enhanced durability and resistance to environmental factors.
Case Study:
A project investigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. These findings suggest potential applications in protective coatings and composite materials.
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. It aids researchers in understanding complex biochemical pathways and interactions.
Data Table: Enzyme Interaction Studies
Analytical Chemistry
Standardization in Analytical Methods:
The compound serves as a standard in various analytical methods, facilitating the detection and quantification of related compounds in different samples.
Applications:
- HPLC (High-Performance Liquid Chromatography): Used as a reference standard for calibration curves.
- Mass Spectrometry: Assists in identifying molecular structures and confirming compound identities.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxypyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-5-methylpyridine
- 2-Amino-5-chloropyridine
Comparison: 2-Amino-5-methoxypyridine is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical and biological properties. Compared to its fluorinated, methylated, or chlorinated analogs, the methoxy group provides different electronic and steric effects, influencing its reactivity and interactions with biological targets.
Biological Activity
2-Amino-5-methoxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Chemical Formula : C6H8N2O
- Molecular Weight : 136.14 g/mol
- CAS Number : 11320934
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Mechanism : The compound acts as a free radical scavenger, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The presence of the methoxy group enhances its electron-donating ability, stabilizing the radical formed during oxidation.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (μg/mL) | Assay Type |
---|---|---|
This compound | 15.0 | DPPH Scavenging |
Ascorbic Acid (Standard) | 14.9 | DPPH Scavenging |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals, showing that this compound has comparable efficacy to ascorbic acid, a well-known antioxidant .
2. Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory effects. In vivo experiments using models of inflammation have shown that treatment with this compound can reduce markers of inflammation.
- Case Study : In a mouse model induced with lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in inducible nitric oxide synthase (iNOS) expression, which is a marker for inflammation .
Table 2: Effects on Inflammation Markers
Treatment | iNOS Expression Level (Relative Units) |
---|---|
Control | 100 |
LPS Only | 250 |
LPS + this compound | 150 |
This suggests that the compound could be beneficial in managing inflammatory diseases by modulating the immune response.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective properties. Its ability to scavenge free radicals may protect neuronal cells from oxidative damage.
- Research Findings : A study indicated that treatment with the compound improved cell viability in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .
Toxicological Profile
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:
Q & A
Q. What are the established synthetic routes for 2-amino-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?
Basic
The most common synthesis involves reducing 2-methoxy-5-nitropyridine using iron powder in a 50% methanol-acetic acid mixture under reflux for 4 hours, followed by basification and vacuum distillation to isolate the product (yield: ~70%) . Optimization can focus on:
- Catalyst selection : Substituting iron powder with hydrogenation catalysts (e.g., Pd/C) may reduce side reactions.
- Temperature control : Maintaining consistent reflux temperatures minimizes decomposition.
- Purification : Fractional distillation under reduced pressure (140–142°C at 3.33–3.60 kPa) ensures purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic
- NMR spectroscopy : H and C NMR identify methoxy (-OCH) and amino (-NH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- IR spectroscopy : Stretching frequencies for N-H (3300–3500 cm) and C-O (1250–1050 cm) confirm functional groups.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for detecting nitro-group contaminants from incomplete reduction .
Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles for this compound?
Advanced
Discrepancies often arise from varying reduction efficiencies or purification methods. To address this:
- Replicate conditions : Compare iron powder vs. catalytic hydrogenation.
- Byproduct analysis : Use GC-MS to identify intermediates (e.g., unreacted nitro derivatives) and adjust reaction time or acid concentration .
- Cross-validate : Reference multiple synthesis protocols (e.g., NIST data) to establish reproducibility thresholds .
Q. What mechanistic insights exist for the reduction of 2-methoxy-5-nitropyridine to this compound?
Advanced
The reduction proceeds via a nitro-to-amine conversion, likely through a nitroso intermediate. Key steps include:
- Acid-mediated protonation of the nitro group, enhancing electrophilicity.
- Electron transfer from Fe to the nitro group, forming Fe oxides as byproducts.
- Computational studies : DFT calculations can model transition states to predict rate-limiting steps and optimize electron-donor solvents .
Q. What are the primary applications of this compound in pharmaceutical research?
Basic
It serves as a precursor for naphthyridine derivatives and kinase inhibitors. Key applications include:
- Building block : Functionalization at the amino group for coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Intermediate : Synthesis of antiviral or anticancer agents, leveraging its pyridine core for target binding .
Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?
Advanced
- Functional group modulation : Introduce substituents (e.g., halogens, alkyl groups) at the 3- or 4-positions to assess steric/electronic effects on bioactivity.
- Biological assays : Test derivatives against target enzymes (e.g., tyrosine kinases) to correlate substituent patterns with IC values .
Q. What safety protocols are critical when handling this compound in the lab?
Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First aid : Immediate rinsing with water for eye contact (S26) and medical consultation for ingestion (R22) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
Advanced
- LC-MS/MS : Detects sub-ppm-level impurities (e.g., residual nitro precursors) with high specificity.
- X-ray crystallography : Resolves structural ambiguities in derivatives, ensuring correct stereochemistry .
Q. How can computational modeling guide the design of this compound-based inhibitors?
Advanced
- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis.
- ADMET prediction : Use QSAR models to forecast pharmacokinetic properties (e.g., solubility, metabolic stability) .
Q. What strategies mitigate instability issues during storage or reaction scaling?
Advanced
Properties
IUPAC Name |
5-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJHILCYUUVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462174 | |
Record name | 2-AMINO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10167-97-2 | |
Record name | 2-AMINO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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